
Ethyl 4-methyl-2-(4-nitrophenyl)thiazole-5-carboxylate
Overview
Description
Scientific Research Applications
Synthesis and Characterization
Ethyl 4-methyl-2-(4-nitrophenyl)thiazole-5-carboxylate serves as a precursor or intermediate in the synthesis of various heterocyclic compounds. The compound and its derivatives have been synthesized and characterized using various spectroscopic techniques, highlighting their utility in developing novel chemical entities with potential biological applications. Studies have demonstrated the synthesis of various thiazole derivatives through methodologies that include Michael-like additions and reactions with secondary amines, showcasing the versatility of these compounds in chemical synthesis (Haroon et al., 2019), (Boyet al., 2005).
Antimicrobial and Antifungal Activities
This compound derivatives have been explored for their antimicrobial and antifungal properties. Studies on synthesized thiazole derivatives have shown moderate to significant activities against various strains of bacteria and fungi, indicating their potential as leads for developing new antimicrobial agents. These investigations underscore the importance of thiazole derivatives in the search for new therapeutic agents (Balkan et al., 2001), (Vinusha et al., 2015).
Corrosion Inhibition
In the context of industrial applications, derivatives of this compound have been investigated as corrosion inhibitors. These studies provide insights into the potential of thiazole derivatives in protecting metals against corrosion, thereby extending the lifespan of metal components in various industrial applications. The research demonstrates the effectiveness of these compounds in forming protective layers on metal surfaces, offering a cost-effective solution to corrosion (Dohare et al., 2017).
Drug-Likeness and Molecular Docking
Recent studies have also focused on the drug-likeness and molecular docking simulations of thiazole derivatives, evaluating their potential as therapeutic agents against various targets, including enzymes and receptors involved in critical biological processes. Such studies contribute to the early stages of drug discovery, providing valuable data on the interaction between thiazole derivatives and biological targets, thereby informing further development and optimization efforts (Nagarajappa et al., 2022).
Properties
IUPAC Name |
ethyl 4-methyl-2-(4-nitrophenyl)-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O4S/c1-3-19-13(16)11-8(2)14-12(20-11)9-4-6-10(7-5-9)15(17)18/h4-7H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRVCNCOSVJJZKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)C2=CC=C(C=C2)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
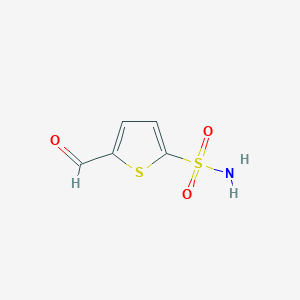
![N-[4-({[4-(4-chlorophenyl)-3-(1H-pyrrol-1-yl)thiophen-2-yl]carbonyl}amino)phenyl]furan-2-carboxamide](/img/structure/B2977630.png)


![Ethyl 4-oxo-5-pivalamido-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2977637.png)
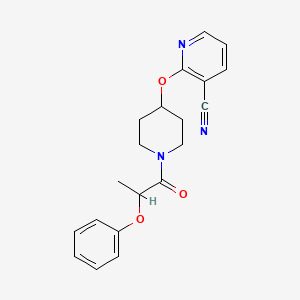
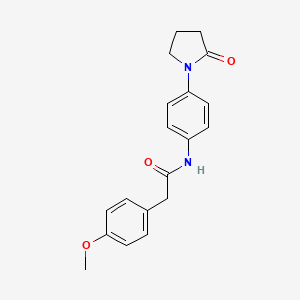
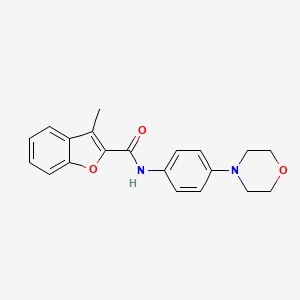
![N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide](/img/structure/B2977643.png)
![N-(benzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-4-ethoxybenzamide hydrochloride](/img/structure/B2977644.png)
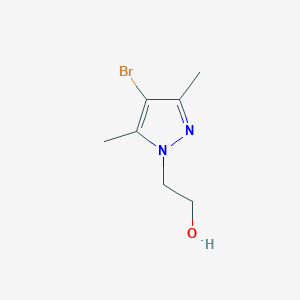


![3-(Benzo[d][1,3]dioxol-5-yl)-1-((2,3-dihydrobenzofuran-5-yl)sulfonyl)pyrrolidine](/img/structure/B2977650.png)
